PS121912

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21F3N2O |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

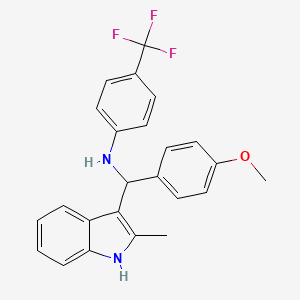

N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3 |

InChI Key |

NNTQFFZNUZBJND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PS121912 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS121912 is a novel small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, demonstrating a dual mechanism of action in cancer cells. At sub-micromolar concentrations, it acts as a VDR antagonist, potentiating the anti-proliferative effects of the active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃). At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anticancer activity of this compound.

Core Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action in cancer cells.[1][2][3]

-

Low Concentrations (Sub-micromolar): VDR Antagonism

-

This compound alone is not anti-proliferative at these concentrations.[1]

-

It significantly amplifies the growth-inhibitory effects of 1,25-(OH)₂D₃.[1][3]

-

The mechanism involves the modulation of VDR coregulator binding. Specifically, in the presence of 1,25-(OH)₂D₃, this compound reduces the recruitment of the coactivator SRC2 and enhances the binding of the corepressor NCoR to the VDR at target gene promoters, such as that of CYP24A1.[1][2]

-

This leads to the downregulation of VDR target genes induced by 1,25-(OH)₂D₃.[1][2]

-

-

High Concentrations: VDR-Independent Apoptosis

Quantitative Data

The following tables summarize the quantitative data available for the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | LD50 (µM) | Notes |

| HL-60 | Leukemia | 6.8 ± 1.5 | Most sensitive cell line. |

| SKOV3 | Ovarian Cancer | Intermediate Sensitivity | Specific LD50 value not provided. |

| Caco2 | Colorectal Cancer | Intermediate Sensitivity | Specific LD50 value not provided. |

| DU145 | Prostate Cancer | > 100 | Showed little cell death at 100 µM. |

Data extracted from Sidhu et al., Cancer Chemotherapy and Pharmacology, 2014.[3]

Table 2: Concentrations of this compound Used in Combination Studies with 1,25-(OH)₂D₃

| Cell Line | This compound Concentration | Rationale |

| HL-60 | 500 nM | Non-antiproliferative concentration. |

| DU145 | 2 µM | Non-antiproliferative concentration. |

| Caco2 | 2 µM | Non-antiproliferative concentration. |

| SKOV3 | 2 µM | Non-antiproliferative concentration. |

Data extracted from Sidhu et al., Cancer Chemotherapy and Pharmacology, 2014.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

VDR-Dependent Pathway (Low Concentration)

Caption: VDR-dependent mechanism of this compound at low concentrations.

VDR-Independent Apoptosis Pathway (High Concentration)

Caption: VDR-independent apoptotic mechanism of this compound at high concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Methodology:

-

Cancer cells (DU145, Caco2, HL-60, SKOV3) were plated in 96-well tissue culture plates.

-

After 5 hours, cells were treated with DMSO (vehicle control), 1,25-(OH)₂D₃ (20 or 100 nM), or this compound (0.5 or 2 µM).

-

The number of viable cells was determined daily for up to 5 days using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

-

Luminescence was measured using a microplate reader.

-

Data were analyzed using non-linear regression with a variable slope using GraphPad Prism software.

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cancer cells were plated in quadruplicate in 384-well plates.

-

Cells were treated with various concentrations of this compound and incubated for 18 hours at 37°C.

-

Caspase-Glo® 3/7 Assay reagent (Promega) was added to each well.

-

The plate was incubated at room temperature, and luminescence, which is proportional to caspase 3/7 activity, was measured using a Tecan M1000 reader.

-

Ketoconazole and DMSO were used as positive and negative controls, respectively.

-

Data were analyzed using non-linear regression with a variable slope in GraphPad Prism.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the effect of this compound on the recruitment of VDR, SRC2, and NCoR to the CYP24A1 promoter.

-

Methodology:

-

HL-60 cells were plated in 6-well plates at 2 million cells per well.

-

Cells were treated with DMSO (0.03%), 0.5 µM this compound, 20 nM 1,25-(OH)₂D₃, or a combination of this compound and 1,25-(OH)₂D₃ for 18 hours.

-

Chromatin was prepared using the Imprint® ChIP Kit (Sigma, CHP1) according to the manufacturer's protocol, which includes cross-linking with formaldehyde, cell lysis, and sonication to shear DNA.

-

Immunoprecipitation was performed using antibodies specific for VDR, SRC2, or NCoR.

-

The immunoprecipitated DNA was purified.

-

Quantitative PCR (qPCR) was performed on the purified DNA to quantify the amount of the CYP24A1 promoter region present.

-

The percentage of DNA occupancy relative to the input was calculated using the ΔΔCt method.

-

VDR Knockdown by siRNA

-

Objective: To confirm the role of VDR in the observed effects of this compound.

-

Methodology:

-

Cells were plated in 6-well plates at 1.5 million cells per well.

-

Cells were treated for 24 hours with a mixture containing VDR siRNA (Santa Cruz Biotechnology, sc-106692) or control siRNA (Santa Cruz Biotechnology, sc-37007), Lipofectamine™ LTX, and PLUS™ Reagent in untreated DMEM.

-

Following transfection, the cells were used in subsequent experiments to assess the impact of VDR knockdown on the response to this compound.

-

Experimental Workflow Diagram

Caption: Overall experimental workflow for characterizing the mechanism of this compound.

Conclusion

This compound represents a promising anticancer agent with a unique, dual mechanism of action that is dependent on its concentration. Its ability to act as a VDR antagonist at low concentrations suggests potential for combination therapies with vitamin D analogs, while its direct pro-apoptotic activity at higher concentrations provides a VDR-independent avenue for inducing cancer cell death. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

The VDR-Coregulator Inhibitor PS121912: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PS121912 is a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, identified through high-throughput screening as a potential therapeutic agent that modulates VDR activity without inducing hypercalcemia.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from preclinical studies, experimental methodologies, and associated signaling pathways.

Mechanism of Action

This compound exhibits a dual mechanism of action dependent on its concentration. At sub-micromolar concentrations, it functions as a VDR antagonist, amplifying the growth-inhibitory effects of 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), the active form of Vitamin D.[1][2][3][4] This antagonistic behavior is mediated through the VDR, as confirmed by VDR si-RNA knockout studies.[1][2][3][4] Specifically, in the presence of 1,25-(OH)2D3, this compound down-regulates VDR target genes by altering the recruitment of coregulators to the promoter sites of these genes. For instance, with the VDR target gene CYP24A1, this compound reduces the recruitment of the coactivator SRC2 and enhances the binding of the corepressor NCoR.[1][2]

At higher concentrations, this compound induces apoptosis in cancer cells through a VDR-independent pathway.[1][2][4] This apoptotic effect is mediated by the activation of caspases 3 and 7.[1][2][5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line(s) | Conditions | Reference(s) |

| IC50 (VDR-mediated transcription inhibition) | 590 nM | HL-60 | In the presence of 1,25-(OH)2D3 | [6] |

| Antiproliferative Concentration (non-antiproliferative alone) | 2 µM | DU145, Caco2, SKOV3 | In combination with 1,25-(OH)2D3 | [3] |

Table 2: Preclinical Pharmacokinetics

| Parameter | Value | Method | Reference(s) |

| Metabolic Half-life | ~3 hours | Human liver microsomes | [3] |

| CYP3A4 Inhibition | Occurs at higher concentrations | Vivid screening kit | [3] |

Signaling Pathways

This compound modulates multiple signaling pathways to exert its anticancer effects.

VDR-Dependent Signaling at Low Concentrations

At low concentrations, this compound acts as a VDR antagonist, altering the transcriptional regulation of VDR target genes.

Caption: VDR-dependent signaling pathway of this compound at low concentrations.

VDR-Independent Apoptotic Signaling at High Concentrations

At higher concentrations, this compound induces apoptosis through a VDR-independent mechanism involving caspase activation.

Caption: VDR-independent apoptotic pathway of this compound at high concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

Antiproliferation and Apoptosis Assays

-

Cell Lines: DU145 (prostate cancer), Caco2 (colorectal cancer), HL-60 (promyelocytic leukemia), and SKOV3 (ovarian cancer) were used.[1]

-

Treatment: Cells were treated with this compound, 1,25-(OH)2D3, or a combination of both.

-

Antiproliferation Assay:

-

Cancer cells were plated in 96-well tissue culture plates.

-

After 5 hours, cells were treated with DMSO (vehicle control), 1,25(OH)2D3 (20 or 100 nM), or this compound (0.5 or 2 µM) using a 50H hydrophobic coated pin tool.

-

The number of viable cells was determined daily.

-

-

Apoptosis Assay: The enzymatic and transcriptional activation of caspase 3/7 was measured to determine the induction of apoptosis.[1][3]

VDR Knockdown using si-RNA

-

Objective: To confirm the role of VDR in the observed effects of this compound.

-

Methodology: VDR expression was silenced in cancer cells using small interfering RNA (si-RNA) technology prior to treatment with this compound and/or 1,25-(OH)2D3. The cellular response was then compared to that of cells with normal VDR expression.[1]

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine the involvement of coregulator recruitment during transcription.

-

Methodology:

-

Cells were treated with the compounds of interest.

-

Chromatin was cross-linked and sheared.

-

Antibodies specific to VDR, SRC2, or NCoR were used to immunoprecipitate the protein-DNA complexes.

-

The associated DNA was then purified and analyzed by RT-PCR to quantify the occupancy of these proteins at the promoter regions of VDR target genes like CYP24A1.[1][6]

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Objective: To investigate the transcriptional changes of VDR target genes and genes associated with cell cycle progression.

-

Methodology: RNA was extracted from treated and untreated cells, reverse transcribed into cDNA, and then subjected to PCR with primers specific for the genes of interest to quantify their expression levels.[1]

Antibody Array

-

Objective: To determine translational changes in apoptotic proteins.

-

Methodology: Protein lysates from treated cells were applied to an antibody array containing spots of antibodies against various apoptotic proteins. The binding of proteins from the lysate to their corresponding antibodies was detected, providing a profile of protein expression changes.[1]

Metabolic Stability Assay

-

Objective: To assess the preclinical metabolic stability of this compound.

-

Methodology:

-

This compound was incubated with pooled human liver microsomes.

-

The concentration of this compound was quantified over time by LC-MS, using caffeine as an internal standard.

-

The percentage of this compound remaining was plotted against time to determine the metabolic rate, half-life, and internal clearance.[3]

-

CYP3A4 Inhibition Assay

-

Objective: To determine the potential of this compound to inhibit the major drug-metabolizing enzyme CYP3A4.

-

Methodology: A Vivid screening kit (Invitrogen) was used to measure the inhibition of CYP3A4 activity by this compound using a fluorescence-based assay.[3]

Experimental Workflow

The general workflow for characterizing the anticancer activity of this compound is depicted below.

References

- 1. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of VDR-coregulator inhibitor this compound [escholarship.org]

- 5. Antitumor Activity of 3-Indolylmethanamines 31B and this compound | Anticancer Research [ar.iiarjournals.org]

- 6. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

PS121912: A Novel Vitamin D Receptor (VDR) Antagonist for Research and Drug Development

An In-depth Technical Guide

Abstract

PS121912 is a novel, selective small molecule that functions as a Vitamin D Receptor (VDR) antagonist by inhibiting the interaction between VDR and its coregulators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings. The information presented is intended for researchers, scientists, and drug development professionals interested in the modulation of VDR signaling pathways.

Introduction: The Vitamin D Receptor and its Antagonism

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[1] Upon binding its natural ligand, 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃), VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of physiological processes, including calcium homeostasis, bone metabolism, immune function, and cell proliferation and differentiation.[1]

VDR antagonists are compounds that inhibit the transcriptional activity of VDR.[2] They can act through various mechanisms, including direct competition with 1,25-(OH)₂D₃ for binding to the VDR's ligand-binding pocket or, as in the case of this compound, by allosterically inhibiting the recruitment of essential coactivators.[3] The development of VDR antagonists is of significant interest for studying the physiological roles of VDR and for the potential treatment of hypercalcemia and certain cancers where VDR signaling is implicated in disease progression.[2]

This compound has been identified as a selective VDR-coregulator inhibitor that effectively functions as a VDR antagonist.[4] It has been shown to repress 1,25-(OH)₂D₃-activated gene transcription and induce apoptosis in various cancer cell lines.[5][6]

This compound: Mechanism of Action

This compound exerts its VDR antagonistic effects by selectively disrupting the protein-protein interaction between the VDR and its coactivators, particularly the steroid receptor coactivator 2 (SRC2).[4][7] In the presence of the agonist 1,25-(OH)₂D₃, VDR undergoes a conformational change that facilitates the recruitment of coactivators like SRC2, which are essential for initiating gene transcription.

This compound intervenes in this process by preventing the binding of SRC2 to the VDR.[7] Furthermore, studies have shown that the combination of this compound and 1,25-(OH)₂D₃ leads to an enriched occupancy of the corepressor NCoR at the promoter sites of VDR target genes.[7][8] This dual action of blocking coactivator recruitment and promoting corepressor binding effectively silences VDR-mediated gene expression.

At higher concentrations, this compound has been observed to induce apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ (VDR-mediated transcription) | 590 ± 100 nM | HEK293T | Luciferase Reporter Assay | [1] |

| LD₅₀ | 27.3 µM | HEK293T | Cell Viability Assay | [1] |

Table 1: In Vitro Efficacy and Toxicity of this compound

| Cell Line | Treatment | Observed Effect | Reference |

| HL-60 (Leukemia) | 0.5 µM this compound + 20 nM 1,25-(OH)₂D₃ | Amplified growth inhibition | [7] |

| DU145 (Prostate Cancer) | 2 µM this compound + 100 nM 1,25-(OH)₂D₃ | Amplified growth inhibition | [4] |

| Caco-2 (Colorectal Cancer) | 2 µM this compound + 100 nM 1,25-(OH)₂D₃ | Minor antiproliferative effect | [4] |

| SKOV3 (Ovarian Cancer) | 2 µM this compound + 100 nM 1,25-(OH)₂D₃ | Minor antiproliferative effect | [4] |

Table 2: Antiproliferative Effects of this compound in Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the growth of cancer cells.

-

Cell Plating: Plate cancer cells in 96-well tissue culture plates at a suitable density and allow them to attach for 5 hours.

-

Treatment: Treat the cells with DMSO (vehicle control), 1,25-(OH)₂D₃ (20 or 100 nM), this compound (0.5 or 2 µM), or a combination of 1,25-(OH)₂D₃ and this compound.

-

Incubation: Incubate the plates for the desired duration (e.g., daily measurements for several days).

-

Cell Viability Measurement: Determine the number of viable cells each day using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.

-

Data Analysis: Analyze the data using nonlinear regression with a variable slope to determine cell growth inhibition.[4]

Apoptosis Assay

This protocol is used to assess the induction of apoptosis by this compound.

-

Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified period (e.g., 18 hours).

-

Caspase 3/7 Activity Measurement: Quantify caspase 3 and 7 activity using a luminescent assay such as Apo-ONE® Homogeneous Caspase-3/7 Assay (Promega) according to the manufacturer's protocol.

-

Data Analysis: Correlate the increase in caspase 3/7 activity with the percentage of cell death to confirm apoptosis as the mode of cell death.[4]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the recruitment of coregulators to the VDR on specific gene promoters.

-

Cell Treatment: Treat HL-60 cells with 20 nM 1,25-(OH)₂D₃, 0.5 µM this compound, or a combination of both.

-

Cross-linking and Sonication: Cross-link protein-DNA complexes with formaldehyde and sonicate to shear the chromatin.

-

Immunoprecipitation: Immunoprecipitate the chromatin using specific antibodies for VDR, SRC2, or NCoR.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of a VDR target gene (e.g., CYP24A1) to quantify the amount of precipitated DNA.[1]

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the effect of this compound on the expression of VDR target genes.

-

Cell Treatment and RNA Isolation: Treat cells (e.g., HL-60) with 1,25-(OH)₂D₃ and/or this compound for 18 hours. Isolate total RNA using a commercial kit.

-

Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR using a SYBR Green-based or probe-based method. Use primers for VDR target genes (e.g., CYP24A1, TRPV6, P21, GADD45a) and a housekeeping gene (e.g., GAPDH) for normalization.[4]

-

Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. uwmrf.org [uwmrf.org]

- 2. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 8. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Apoptotic Pathways of PS121912: A Technical Overview for Researchers

Introduction

PS121912 is a novel small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, initially identified through high-throughput screening for non-hypercalcemic modulators of VDR.[1] Subsequent research has revealed its potent antiproliferative and pro-apoptotic activities across various cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2][3] This technical guide provides an in-depth analysis of the molecular pathways through which this compound induces apoptosis, presents key quantitative data, details relevant experimental protocols, and offers visual representations of the signaling cascades involved.

Core Mechanism: A Concentration-Dependent Dual Pathway of Apoptosis

This compound exhibits a fascinating concentration-dependent dual mechanism of action in inducing apoptosis in cancer cells. At lower, sub-micromolar concentrations, it functions as a VDR antagonist, initiating a VDR-dependent apoptotic pathway.[1][2] Conversely, at higher concentrations, this compound triggers a VDR-independent pathway characterized by the direct activation of executioner caspases.[1][2][3]

VDR-Dependent Pathway (Low Concentrations)

At sub-micromolar levels, this compound potentiates the growth-inhibitory effects of 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃), the active form of Vitamin D.[1][2] This activity is mediated through its function as a VDR antagonist. The proposed signaling cascade is as follows:

-

VDR Antagonism: this compound, in combination with 1,25-(OH)₂D₃, leads to the downregulation of VDR target genes.[1][2]

-

Coregulator Exchange: This combination promotes the displacement of the coactivator SRC2 and enhances the recruitment of the corepressor NCoR to the promoter regions of VDR target genes, such as CYP24A1.[1][2]

-

Cell Cycle Arrest: The altered transcriptional regulation leads to the downregulation of E2F transcription factors 1 and 4. This, in turn, reduces the transcription of key cell cycle proteins like cyclin A and cyclin D, resulting in cell cycle arrest in the S or G2/M phase.[1][2]

-

Upregulation of Tumor Suppressors: Concurrently, there is an elevation in the levels of the tumor suppressor proteins p21 and GADD45, which further contributes to the antiproliferative response.[1]

References

- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PS121912 in Modulating Vitamin D Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS121912 is a novel, selective small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction. Developed as a potential therapeutic agent that modulates VDR signaling without inducing hypercalcemia, this compound exhibits a dual mechanism of action dependent on its concentration. At lower, sub-micromolar concentrations, it functions as a VDR antagonist, disrupting the recruitment of coactivators and favoring corepressors, thereby downregulating VDR target gene transcription. At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspases. This guide provides an in-depth overview of the molecular mechanisms of this compound, a summary of its biological activities, and detailed experimental protocols for its study.

Introduction to Vitamin D Receptor (VDR) Signaling

The Vitamin D Receptor is a nuclear hormone receptor that plays a critical role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and apoptosis. Its endogenous ligand is 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the biologically active form of vitamin D.[1] Upon binding to 1,25(OH)₂D₃, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting a complex of coregulator proteins to modulate gene transcription.[1] The recruitment of coactivator proteins, such as the steroid receptor coactivator (SRC) family, leads to histone acetylation and transcriptional activation. Conversely, the recruitment of corepressor proteins, like the Nuclear Receptor Corepressor (NCoR), results in histone deacetylation and transcriptional repression.[1] The balance between coactivator and corepressor recruitment is crucial for the precise regulation of VDR-mediated gene expression.

This compound: A Modulator of VDR-Coregulator Interaction

This compound was identified through high-throughput screening as a selective inhibitor of the VDR-coregulator interaction. It was developed with the aim of harnessing the anti-proliferative effects of VDR signaling in cancer without the dose-limiting side effect of hypercalcemia.

Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action:

-

Low Concentration (VDR-dependent antagonism): At sub-micromolar concentrations, this compound acts as a VDR antagonist. In the presence of the VDR ligand 1,25(OH)₂D₃, this compound disrupts the interaction between VDR and the coactivator SRC2. This leads to a reduced recruitment of SRC2 to the promoter of VDR target genes, such as CYP24A1, and an increased occupancy of the corepressor NCoR.[3] The net effect is the downregulation of 1,25(OH)₂D₃-induced gene expression.

-

High Concentration (VDR-independent apoptosis): At higher micromolar concentrations, this compound induces apoptosis in cancer cells through a VDR-independent mechanism.[4] This pathway involves the enzymatic and transcriptional activation of effector caspases 3 and 7.[4]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, as summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| VDR-mediated Transcription Inhibition (IC₅₀) | HEK293T | 590 ± 100 nM | [5] |

| Cytotoxicity (LD₅₀) | HEK293T | 27.3 µM | [5] |

| HL-60 | 6.8 ± 1.5 µM | ||

| Caspase 3/7 Activation (EC₅₀) | HL-60 | 4.7 ± 2.3 µM |

Table 2: Antiproliferative Activity of this compound in Combination with 1,25(OH)₂D₃

| Cell Line | This compound Concentration | 1,25(OH)₂D₃ Concentration | % Growth Inhibition | Reference |

| DU145 | 2 µM | 100 nM | Amplified | |

| Caco2 | 2 µM | 100 nM | Amplified | |

| SKOV3 | 2 µM | 100 nM | Amplified | |

| HL-60 | Not specified | Not specified | Amplified |

Table 3: Effect of this compound on VDR Target Gene Expression in HL-60 Cells (in the presence of 1,25(OH)₂D₃)

| Gene | Function | Effect of this compound | Reference |

| CYP24A1 | Vitamin D catabolism | Down-regulation | [5] |

| CAMP | Antimicrobial peptide | Down-regulation | [5] |

| TRPV6 | Calcium channel | Down-regulation | |

| IGFBP3 | Insulin-like growth factor binding | Down-regulation | |

| p21 (CDKN1A) | Cell cycle inhibitor | Down-regulation | |

| GADD45 | DNA damage response | Down-regulation | |

| E2F1, E2F4 | Transcription factors (cell cycle) | Down-regulation | [3] |

| Cyclin A, Cyclin D | Cell cycle regulators | Down-regulation | [3] |

Signaling Pathways and Experimental Workflows

VDR Signaling Pathway Modulation by this compound

The following diagram illustrates the dual mechanism of action of this compound on the VDR signaling pathway.

Caption: Dual mechanism of this compound in VDR signaling.

Experimental Workflow for Investigating this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

Caption: Workflow for characterizing this compound's biological effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound. While the exact commercial sources of all reagents used in the original publications are not exhaustively detailed, the following protocols provide a comprehensive guide with suitable, commercially available reagents.

Cell Culture

-

Cell Lines: Human cancer cell lines DU145 (prostate), Caco2 (colon), HL-60 (promyelocytic leukemia), and SKOV3 (ovarian) can be obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Antiproliferation Assay

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, 1,25(OH)₂D₃, or a combination of both for 72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

VDR siRNA Knockdown

-

siRNA: Utilize a set of validated siRNA duplexes targeting human VDR (e.g., from OriGene or Santa Cruz Biotechnology). A non-targeting scrambled siRNA should be used as a negative control.

-

Transfection: Transfect HL-60 cells with VDR siRNA or scrambled siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 20 nM is typically effective.

-

Verification of Knockdown: After 48 hours of transfection, harvest the cells. Verify the knockdown efficiency at both the mRNA level (by RT-qPCR) and the protein level (by Western blot) using a VDR-specific antibody.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat HL-60 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with ChIP-grade antibodies against VDR, SRC2, or NCoR. A non-specific IgG should be used as a negative control.

-

VDR Antibody: e.g., Abcam ab109234 (Rabbit monoclonal [EPR4552])

-

SRC2 Antibody: e.g., Cell Signaling Technology #96687 (Rabbit monoclonal (D2X4M))

-

NCoR Antibody: e.g., Abcam ab3482 (Rabbit polyclonal)

-

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of VDR target genes (e.g., CYP24A1) to quantify the enrichment of the target DNA sequence.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen). Synthesize cDNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and a real-time PCR system. Use primers specific for the human genes of interest. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

-

Validated Primer Sequences:

-

CYP24A1: (Forward) 5'-GCCTCTCATGCTGGAGTTCG-3', (Reverse) 5'-CGGTCATCAGGACCAGATCTTC-3'

-

CDKN1A (p21): (Forward) 5'-TGGAGACTCTCAGGGTCGAAA-3', (Reverse) 5'-GGCGTTTGGAGTGGTAGAAATC-3'

-

GADD45A: (Forward) 5'-GAGAGCAGAAGACCGAAAGGA-3', (Reverse) 5'-CACAACACCACGTTATACCCA-3'

-

TRPV6: (Forward) 5'-GACCTCACAGAGATCGACTCCT-3', (Reverse) 5'-TACCGCTTCCACTTGAGGCTCA-3'

-

CAMP: (Forward) 5'-GCTGGTGAAGAGGATGGTCATC-3', (Reverse) 5'-AGGGCTGGTGTTGAGGATTCTG-3'

-

IGFBP3: (Forward) 5'-AGAGCACAGATACCCAGAACT-3', (Reverse) 5'-CAGGTAGATGGAGCCCTCATA-3'

-

Conclusion

This compound represents a significant tool for studying VDR signaling and a potential lead compound for the development of novel anticancer therapies. Its dual mechanism of action, involving both VDR-dependent and -independent pathways, provides a unique approach to modulating cancer cell growth and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of this compound and the broader field of VDR-targeted drug discovery. The ability of this compound to modulate VDR-coregulator interactions without inducing hypercalcemia underscores the potential of this therapeutic strategy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. VDR Monoclonal Antibody (9A7) (MA1-710) [thermofisher.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Alexander (Leggy) Arnold - Staff Directory - Chemistry & Biochemistry [uwm.edu]

- 4. NCOR1 Antibody - ChIP-seq Grade (C15410341) | Diagenode [diagenode.com]

- 5. NCOR1 antibody (20018-1-AP) | Proteintech [ptglab.com]

The Discovery and Development of PS121912: A VDR-Coregulator Inhibitor with Antitumor Potential

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

PS121912 is a novel, selective small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, identified through a high-throughput screening campaign aimed at discovering VDR modulators devoid of hypercalcemic effects.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized to characterize its anticancer properties and presents key quantitative data from these studies. At low concentrations, this compound acts as a VDR antagonist, disrupting the recruitment of coactivators and enhancing the binding of corepressors to VDR target gene promoters.[1][2] At higher concentrations, it induces apoptosis through a VDR-independent pathway involving caspase 3/7 activation.[1][3] Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and reduce tumor growth in vivo, highlighting its potential as a promising candidate for further oncological drug development.[4][5]

Introduction

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and apoptosis.[6] While VDR agonists like 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃) have shown antiproliferative effects, their therapeutic use in oncology is limited by hypercalcemia.[1][2] this compound was developed to overcome this limitation by selectively inhibiting the interaction between VDR and its coregulators, thereby modulating VDR-mediated gene transcription without inducing systemic calcium elevation.[1][2] As a member of the 3-indolylmethanamine class of compounds, this compound exhibits remarkable selectivity for VDR over other nuclear receptors.[4][7] This document synthesizes the available preclinical data on this compound, providing a comprehensive resource for researchers in the field of cancer biology and drug development.

Discovery and Preclinical Characterization

This compound was identified from a high-throughput screening (HTS) campaign designed to find inhibitors of the VDR-coactivator interaction.[1][2][8] The initial characterization focused on its antiproliferative and apoptotic effects in a panel of human cancer cell lines.

Antiproliferative and Apoptotic Activity

This compound has demonstrated cytotoxic effects across multiple cancer cell lines, with the leukemia cell line HL-60 being particularly sensitive.[3]

Table 1: In Vitro Cytotoxicity and Apoptosis Induction of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) |

|---|---|---|---|

| HL-60 | Leukemia | LD₅₀ | 6.8 ± 1.5 |

| HL-60 | Leukemia | EC₅₀ (Caspase 3/7 Activation) | 4.7 ± 2.3 |

| DU145 | Prostate | IC₅₀ (Antiproliferation) | > 10 |

| Caco2 | Colon | IC₅₀ (Antiproliferation) | > 10 |

| SKOV3 | Ovary | IC₅₀ (Antiproliferation) | > 10 |

Data sourced from Sidhu et al., 2014.[3]

At sub-micromolar concentrations, this compound alone is not antiproliferative but significantly amplifies the growth inhibition caused by 1,25-(OH)₂D₃.[3] At higher concentrations (in the micromolar range), it induces apoptosis independently of VDR, through the activation of caspases 3 and 7.[1][3]

In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in a xenograft mouse model using HL-60 leukemia cells.[4][5] Treatment with this compound resulted in a significant reduction in tumor growth without observable signs of toxicity in the animals.[4][5]

Preclinical Pharmacokinetics

This compound has shown acceptable metabolic stability, a prerequisite for in vivo studies.[1][2] Further characterization included CYP3A4 inhibition assays to assess its potential for drug-drug interactions.[3]

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Parameter | Assay | Result |

|---|---|---|

| Metabolic Stability | Microsomal Stability Assay | Acceptable for in vivo studies |

| CYP450 Inhibition | CYP3A4 Inhibition Assay | Data not specified in source |

Data sourced from Sidhu et al., 2014.[2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action depending on its concentration.

VDR-Dependent Mechanism (Low Concentrations)

At sub-micromolar levels, this compound functions as a VDR antagonist. In the presence of the VDR ligand 1,25-(OH)₂D₃, this compound disrupts the interaction between VDR and the coactivator SRC2 at the promoter regions of VDR target genes, such as CYP24A1.[1][2] This leads to a reduction in the recruitment of SRC2 and an enrichment of the corepressor NCoR at these sites, ultimately down-regulating gene transcription.[1][2] The downstream effects of this VDR antagonism include the downregulation of E2F transcription factors 1 and 4, leading to reduced transcription of cyclin A and cyclin D, and subsequent cell cycle arrest in the S or G2/M phase.[1] Additionally, an elevation in the levels of the cell cycle inhibitors p21 and GADD45 is observed.[1]

Caption: VDR-Dependent Signaling Pathway of this compound.

VDR-Independent Mechanism (High Concentrations)

At higher micromolar concentrations, this compound induces apoptosis through a pathway that is independent of VDR.[1] This is characterized by the enzymatic and transcriptional activation of the executioner caspases, caspase 3 and caspase 7, leading to programmed cell death.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of 3-Indolylmethanamines 31B and this compound. [escholarship.org]

- 5. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Daniel Bikle | UCSF Profiles [profiles.ucsf.edu]

- 8. pubs.acs.org [pubs.acs.org]

The Effect of PS121912 on Gene Transcription in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of PS121912, a novel Vitamin D Receptor (VDR)-coregulator inhibitor, with a specific focus on its effects on gene transcription in leukemia. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts in oncology.

Core Mechanism of Action

This compound has been identified as a selective inhibitor of the VDR-coregulator interaction.[1] Its primary mechanism involves modulating the transcriptional activity of the Vitamin D Receptor, a nuclear receptor that plays a crucial role in cell proliferation, differentiation, and apoptosis. In leukemia cells, particularly the HL-60 cell line, this compound exhibits a dual activity profile depending on its concentration.

At sub-micromolar concentrations, this compound acts as a VDR antagonist.[1] When used in combination with the active form of Vitamin D, 1,25-(OH)₂D₃, it down-regulates the expression of VDR target genes.[1] This is achieved by altering the recruitment of essential co-regulators to the VDR transcriptional complex. Specifically, this compound reduces the presence of the coactivator SRC2 and promotes the binding of the corepressor NCoR at the promoter sites of VDR target genes.[1]

At higher concentrations, this compound induces apoptosis through a VDR-independent pathway.[1] This secondary mechanism involves the enzymatic and transcriptional activation of caspases 3 and 7, key executioners of apoptosis.[1]

Impact on Gene Transcription in Leukemia

The inhibitory effect of this compound on VDR-coregulator binding leads to significant changes in the transcriptional landscape of leukemia cells. These changes primarily affect genes involved in cell cycle regulation, apoptosis, and hematopoietic function.

Down-regulated Genes

The co-treatment of leukemia cells with this compound and 1,25-(OH)₂D₃ results in the down-regulation of several key genes that promote cell cycle progression and hematopoietic functions.

| Target Gene | Gene Family/Function | Effect of this compound Treatment | Reference |

| E2F1 | E2F Transcription Factor | Down-regulated | [1] |

| E2F4 | E2F Transcription Factor | Down-regulated | [1] |

| Cyclin A | Cell Cycle Regulator | Reduced transcription | [1] |

| Cyclin D | Cell Cycle Regulator | Reduced transcription | [1] |

| CDK6 | Cyclin-Dependent Kinase | Down-regulated | [1] |

| HDAC9 | Histone Deacetylase | Down-regulated | [1] |

| TGF-beta 2 & 3 | Transforming Growth Factor | Down-regulated | [1] |

| CYP24A1 | VDR Target Gene | Down-regulated | [1] |

Up-regulated Genes

In concert with its antiproliferative effects, the combination of this compound and 1,25-(OH)₂D₃ leads to the up-regulation of genes that inhibit cell growth and promote apoptosis.

| Target Gene | Gene Family/Function | Effect of this compound Treatment | Reference |

| p21 | Cyclin-Dependent Kinase Inhibitor | Elevated levels | [1] |

| GADD45 | Growth Arrest and DNA Damage-inducible | Elevated levels | [1] |

| Caspase 3/7 | Apoptosis Regulators | Transcriptional activation (at high concentrations) | [1] |

Signaling Pathways Modulated by this compound

The primary signaling pathway targeted by this compound at lower concentrations is the Vitamin D Receptor signaling cascade.

At higher concentrations, this compound activates a VDR-independent apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Antiproliferation Assays

-

Cell Lines: HL-60 (human promyelocytic leukemia) cells were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, 1,25-(OH)₂D₃, or a combination of both.

-

Proliferation Measurement: Cell viability was assessed at specified time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT or WST-1 assay. Absorbance was measured using a microplate reader.

RNA Interference (siRNA) for VDR Knockdown

-

Objective: To confirm the role of VDR in mediating the effects of this compound.

-

Reagents: VDR-specific siRNA and a non-targeting control siRNA were used.

-

Transfection: HL-60 cells were transfected with either VDR siRNA or control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Verification of Knockdown: VDR protein and mRNA levels were quantified post-transfection (e.g., after 48 hours) using Western blotting and RT-qPCR, respectively, to confirm successful knockdown.

-

Functional Assay: Transfected cells were then treated with this compound and/or 1,25-(OH)₂D₃, and the effects on cell proliferation and target gene expression were measured as described above.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Objective: To quantify the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA was isolated from treated and untreated HL-60 cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative PCR (qPCR): The cDNA was used as a template for qPCR with gene-specific primers for the target genes (e.g., CYP24A1, E2F1, p21) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction was performed on a real-time PCR system using a SYBR Green-based detection method.

-

Data Analysis: The relative gene expression was calculated using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

-

Objective: To investigate the recruitment of coregulators to the promoter regions of VDR target genes.

-

Cross-linking: HL-60 cells were treated with this compound and/or 1,25-(OH)₂D₃, followed by cross-linking of proteins to DNA with formaldehyde.

-

Chromatin Shearing: The cells were lysed, and the chromatin was sheared into small fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: The sheared chromatin was incubated with antibodies specific for SRC2, NCoR, or a control IgG overnight at 4°C.

-

Immune Complex Capture: Protein A/G beads were used to capture the antibody-chromatin complexes.

-

Elution and Reverse Cross-linking: The complexes were washed, and the chromatin was eluted. The protein-DNA cross-links were reversed by heating.

-

DNA Purification: The DNA was purified using a standard DNA purification kit.

-

Analysis: The purified DNA was analyzed by qPCR using primers specific for the promoter region of the CYP24A1 gene to determine the occupancy of SRC2 and NCoR.

Conclusion and Future Directions

This compound demonstrates significant anticancer activity in leukemia cells by modulating VDR-mediated gene transcription and inducing apoptosis. Its dual mechanism of action, targeting both VDR-dependent and -independent pathways, makes it a promising candidate for further preclinical and clinical investigation. Future studies should focus on comprehensive gene expression profiling using techniques like RNA sequencing to identify the full spectrum of genes regulated by this compound. Additionally, in vivo studies in animal models of leukemia are warranted to evaluate its efficacy and safety profile in a physiological context. The acceptable metabolic stability of this compound supports its potential for in vivo applications.[1]

References

Preliminary Studies of PS121912 in Prostate Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical studies of PS121912, a novel Vitamin D Receptor (VDR)-coregulator inhibitor, with a specific focus on its activity in prostate cancer models. The information is compiled from foundational research to facilitate further investigation and drug development efforts.

Core Concepts: Mechanism of Action of this compound

This compound exhibits a dual mechanism of action that is concentration-dependent. At lower, sub-micromolar concentrations, it functions as a VDR antagonist. In this role, it competitively inhibits the interaction between the VDR and its coregulators, such as the steroid receptor coactivator 2 (SRC2). This disruption leads to a downstream modulation of VDR target gene transcription.

Conversely, at higher micromolar concentrations, this compound induces apoptosis through a VDR-independent pathway. This secondary mechanism involves the activation of the caspase cascade, specifically caspase 3 and caspase 7, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound in the DU145 human prostate cancer cell line.

Table 1: Antiproliferative and Apoptotic Activity of this compound in DU145 Cells

| Parameter | Value | Cell Line | Notes |

| Antiproliferative Effect | Not specified | DU145 | While antiproliferative effects were observed, specific IC50 values for DU145 were not detailed in the primary study. The study noted that this compound amplified the growth inhibition caused by 1,25-(OH)₂D₃. |

| Apoptosis Induction | Yes | DU145 | This compound was found to induce apoptosis in DU145 cells. |

| Caspase 3/7 Activation | Yes | DU145 | Activation of caspase 3/7 is a key feature of the VDR-independent apoptotic pathway at higher concentrations of this compound. |

Further quantitative details for DU145 cells were not available in the primary research publication.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways of this compound.

Caption: VDR-Dependent Signaling Pathway of this compound.

Caption: VDR-Independent Apoptotic Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments performed in the preliminary studies of this compound are outlined below.

Cell Culture

-

Cell Line: DU145 human prostate carcinoma cells were utilized.

-

Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Antiproliferation and Apoptosis Assays

-

Cell Seeding: DU145 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound, 1,25-(OH)₂D₃, or a combination of both.

-

Assay: Cell viability and apoptosis were determined using commercially available assays (e.g., MTT or CellTiter-Glo® for proliferation and Caspase-Glo® 3/7 assay for apoptosis).

-

Data Analysis: Luminescence or absorbance was measured using a plate reader, and data were normalized to vehicle-treated controls.

VDR Knockdown Studies

-

Method: VDR expression was silenced using small interfering RNA (siRNA).

-

Transfection: DU145 cells were transfected with VDR-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Verification: Knockdown of VDR expression was confirmed by Western blotting or RT-qPCR.

-

Functional Assay: The effect of this compound on cell proliferation and apoptosis was assessed in VDR-silenced and control cells to determine the VDR dependency of its effects.

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine the effect of this compound on the recruitment of VDR and its coregulators to the promoter regions of VDR target genes.

-

Cross-linking: DU145 cells were treated with vehicle or this compound and then fixed with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Chromatin was isolated and sheared into smaller fragments by sonication.

-

Immunoprecipitation: Sheared chromatin was incubated with antibodies specific for VDR, SRC2, or NCoR to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links were reversed, and the DNA was purified.

-

Analysis: The amount of target gene promoter DNA in the immunoprecipitated samples was quantified by qPCR.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA was extracted from DU145 cells treated with this compound or vehicle.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.

-

qPCR: The expression levels of VDR target genes and genes involved in cell cycle progression were quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene used for normalization.

Experimental Workflow Visualization

The following diagram provides a general workflow for the preclinical evaluation of this compound in prostate cancer cell models.

Caption: General Experimental Workflow for this compound Studies.

Methodological & Application

Application Notes and Protocols for PS121912 in Cell Culture

These application notes provide detailed protocols for utilizing PS121912, a selective vitamin D receptor (VDR)–coregulator inhibitor, in cancer cell culture experiments. The following sections outline the methodologies for assessing its antiproliferative and apoptotic effects, particularly in combination with 1,25-(OH)₂D₃.

Overview

This compound is a small molecule designed to modulate the vitamin D receptor (VDR) without inducing hypercalcemia. It has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines and enhancing the antiproliferative effects of 1,25-(OH)₂D₃, the active form of vitamin D. The experimental protocols described herein are based on studies conducted on human cancer cell lines, including prostate (DU145), colon (Caco2), ovarian (SKOV3), and leukemia (HL-60).

Mechanism of Action

At sub-micromolar concentrations, this compound acts as a VDR antagonist. It amplifies the growth-inhibitory effects of 1,25-(OH)₂D₃ by down-regulating the expression of VDR target genes. This is achieved by altering the recruitment of coregulators to the VDR. For instance, in the presence of 1,25-(OH)₂D₃ and this compound, the recruitment of the coactivator SRC2 is reduced, while the corepressor NCoR is enriched at the promoter site of target genes like CYP24A1. At higher concentrations, this compound can induce apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.

Application Notes and Protocols for PS121912 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS121912 is a novel small molecule that functions as a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction.[1][2] It has demonstrated promising anticancer activity, particularly in preclinical models of leukemia.[3] These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model established with the human promyelocytic leukemia cell line, HL-60. The provided methodologies are based on published preclinical data and general best practices for xenograft studies.

Mechanism of Action: this compound exhibits a dual mechanism of action dependent on its concentration. At lower, sub-micromolar concentrations, it acts as a VDR antagonist. In this role, it disrupts the interaction between VDR and its coactivators, such as SRC2, and promotes the recruitment of corepressors like NCoR to VDR target gene promoters.[2][4] This leads to the downregulation of VDR target genes, including those involved in cell proliferation. At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.[1][2]

Data Presentation

Due to the absence of specific quantitative tumor growth data in the referenced literature for this compound, a representative table cannot be generated. However, qualitative results from preclinical studies indicate that this compound significantly inhibits the growth of HL-60-derived xenografts without signs of toxicity.[3] For quantitative analysis, it is recommended that researchers maintain detailed records of tumor volume and animal body weight throughout the study, which can then be used to calculate metrics such as tumor growth inhibition (TGI).

Table 1: Recommended Data Collection for Efficacy Evaluation of this compound in HL-60 Xenograft Model

| Treatment Group | Animal ID | Day 0 Tumor Volume (mm³) | Day X Tumor Volume (mm³) | % TGI | Body Weight (g) | Observations |

| Vehicle Control | ||||||

| This compound (1 mg/kg) |

% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Experimental Protocols

This section outlines the necessary protocols for establishing an HL-60 xenograft model and subsequently testing the efficacy of this compound.

Cell Culture and Preparation

-

Cell Line: Human promyelocytic leukemia HL-60 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting:

-

Culture HL-60 cells to a density of approximately 1 x 10⁶ cells/mL.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a final concentration of 2 x 10⁷ cells/mL. The cell suspension should be kept on ice to prevent the Matrigel from solidifying.

-

Xenograft Mouse Model Establishment

-

Animal Strain: Immunodeficient mice, such as NOD/SCID or athymic nude mice (BALB/c background), 6-8 weeks of age.

-

Implantation:

-

Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the HL-60 cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring:

-

Monitor the animals daily for tumor development.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[5]

-

Randomize the mice into treatment groups when the average tumor volume reaches 100-150 mm³.

-

This compound Formulation and Administration

-

Dosage: 1 mg/kg body weight.

-

Formulation (Recommended): While the specific vehicle used in the original study is not detailed, a common vehicle for similar hydrophobic compounds is a mixture of DMSO, PEG300, and saline. It is crucial to perform a tolerability study with the chosen vehicle.

-

Example Formulation: Dissolve this compound in 100% DMSO to create a stock solution. For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

-

-

Administration Route (Inferred): Intraperitoneal (i.p.) injection is a common route for this type of compound in xenograft models.

-

Treatment Schedule (Inferred): Based on protocols for similar compounds, a treatment schedule of five times per week (Monday to Friday) is a reasonable starting point.

-

Procedure:

-

Prepare the this compound formulation fresh daily.

-

Administer the calculated dose of this compound or vehicle control via i.p. injection.

-

Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Record body weights at least twice a week.

-

Efficacy Evaluation and Endpoint

-

Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive weight loss (>20%) or other signs of distress, in accordance with institutional animal welfare guidelines.

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weights can be recorded. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR) and another portion fixed in formalin for histological analysis.

Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for this compound in a xenograft model.

References

- 1. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with PS121912

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of PS121912 in preclinical in vivo studies. This compound is a selective inhibitor of the vitamin D receptor (VDR)-coregulator interaction, demonstrating potential as an anticancer agent.[1][2][3][4] This document summarizes key quantitative data from published studies, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Mechanism of Action

This compound modulates VDR-mediated transcription.[2] At sub-micromolar concentrations, it can enhance the growth-inhibitory effects of 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃).[1][2][3] At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspase 3 and 7.[1][2] In leukemia cells, the combination of this compound and 1,25-(OH)₂D₃ has been shown to down-regulate E2F transcription factors 1 and 4, leading to reduced transcription of cyclins A and D and subsequent cell cycle arrest in the S or G2/M phase.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies involving this compound.

Table 1: In Vivo Efficacy Studies of this compound

| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Frequency | Key Findings | Reference(s) |

| Mouse Xenograft (HL-60) | Promyelocytic Leukemia | 1 mg/kg | Not specified | Not specified | Significantly reduced tumor size after three weeks of treatment. | |

| Mouse Xenograft (HL-60) | Promyelocytic Leukemia | 3 mg/kg | Not specified | 5 times per week | Significant reduction in tumor volume after three weeks; no significant change in blood calcium levels or animal weight. |

Table 2: Pharmacokinetic and Metabolic Parameters of this compound

| Parameter | Value | Method | Reference(s) |

| Metabolic Stability | Described as "acceptable" for in vivo studies. | Not specified | [1][2][3] |

| Half-life (t½) | ~3 hours | In vitro (Human liver microsomes) | [2] |

| CYP450 Inhibition | Inhibits CYP3A4 at higher concentrations. | In vitro assay | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vivo efficacy studies.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for in vivo studies, based on common laboratory practices. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal injection. Due to its hydrophobic nature, this compound may require a vehicle for solubilization.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300) or 400 (PEG400)

-

Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the number of animals, and the average animal weight, calculate the total mass of this compound needed.

-

Prepare the vehicle: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300/400, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, and 50% saline.

-

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.

-

-

Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile, light-protected tube. b. Add the required volume of DMSO to completely dissolve the powder. Vortex or sonicate briefly if necessary. c. Add the required volume of PEG300 and mix thoroughly. d. Finally, add the saline dropwise while vortexing to prevent precipitation of the compound.

-

Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter if the components were not sterile initially.

-

Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light. Before use, allow the solution to warm to room temperature and check for any precipitation.

Protocol 2: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice

This protocol provides a step-by-step guide for the intraperitoneal administration of this compound to mice.

Materials:

-

Prepared this compound formulation

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 26-27 gauge)

-

70% ethanol or isopropanol wipes

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint: Securely restrain the mouse using an appropriate technique to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its back and neck.

-

Locate the Injection Site: The preferred injection site is in the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

-

Prepare the Injection Site: Swab the injection site with a 70% alcohol wipe and allow it to dry.

-

Perform the Injection: a. Draw the calculated volume of the this compound formulation into the sterile syringe. Ensure there are no air bubbles. b. Tilt the mouse's head slightly downwards. c. Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity. d. Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. e. Slowly inject the solution into the peritoneal cavity.

-

Post-injection Monitoring: After injection, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

Matrigel (optional, can improve tumor take rate)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal scale

-

This compound formulation and vehicle control

Procedure:

-

Cell Preparation: Culture the desired cancer cell line under standard conditions. On the day of injection, harvest the cells, wash them with sterile PBS or serum-free medium, and resuspend them at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL). The cell suspension can be mixed 1:1 with Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Animal Randomization: Once the tumors have reached the desired size, randomize the animals into treatment and control groups with similar average tumor volumes.

-

Treatment Administration:

-

Treatment Group: Administer this compound at the desired dose and schedule (e.g., 1-3 mg/kg, IP, 5 times per week).

-

Control Group: Administer the vehicle solution using the same volume and schedule.

-

-

Monitoring: Throughout the study, monitor the following:

-

Tumor Volume: Measure tumor size 2-3 times per week.

-

Body Weight: Weigh the animals 2-3 times per week as an indicator of general health and toxicity.

-

Clinical Signs: Observe the animals daily for any signs of distress or toxicity.

-

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration (e.g., 3-4 weeks).

-

Data Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume. Analyze the data to determine the effect of this compound on tumor growth. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the findings.

References

- 1. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hoeford.com [hoeford.com]

Application Notes and Protocols for Cell Proliferation Assay Using PS121912

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS121912 is a selective inhibitor of the Vitamin D Receptor (VDR)–coregulator interaction, demonstrating potential as an anticancer agent.[1][2][3] At sub-micromolar concentrations, this compound can enhance the antiproliferative effects of 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of Vitamin D.[1][2] At higher concentrations, it exhibits VDR-independent pro-apoptotic activity through the activation of caspases 3 and 7.[1][2] These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides a detailed protocol for assessing the effects of this compound on cell proliferation, either alone or in combination with 1,25(OH)₂D₃. The described assay is applicable to various cancer cell lines and utilizes a common luminescence-based method for determining cell viability.

Mechanism of Action

This compound exhibits a dual mechanism of action depending on its concentration.

-

At lower concentrations (sub-micromolar): this compound acts as a VDR antagonist. It disrupts the interaction between VDR and its coregulators, such as Steroid Receptor Coactivator 2 (SRC2). This leads to the recruitment of corepressors like Nuclear Receptor Corepressor (NCoR) to the promoter site of VDR target genes. Consequently, the transcription of genes involved in cell cycle progression, such as cyclin A and D, is reduced, leading to cell cycle arrest in the S or G2/M phase. This enhances the antiproliferative effects of 1,25(OH)₂D₃.[1][2][3]

-

At higher concentrations (micromolar): this compound induces apoptosis through a VDR-independent pathway. This involves the enzymatic and transcriptional activation of caspase 3 and 7, key executioner caspases in the apoptotic cascade.[1][2][3]

The signaling pathway involving this compound and 1,25(OH)₂D₃ is complex, involving the regulation of transcription factors like E2F1 and E2F4, and the upregulation of cell cycle inhibitors such as p21 and GADD45.[1][2][3]

Data Presentation

The following table summarizes the effective concentrations of this compound in combination with 1,25(OH)₂D₃ on different cancer cell lines, leading to a significant reduction in cell viability after a five-day treatment period.

| Cell Line | This compound Concentration | 1,25(OH)₂D₃ Concentration | Observed Effect |

| Caco2 | 2 µM | 20 nM | Significantly reduced viability compared to 1,25(OH)₂D₃ alone |

| DU145 | 2 µM | 20 nM | Reduced viability |

| SKOV3 | 2 µM | 100 nM | Reduced viability |

| HL-60 | 500 nM | 100 nM | Reduced viability |

Data synthesized from studies on the anticancer activity of this compound.[1]

Experimental Protocols